Dodecanal dimethyl acetal

描述

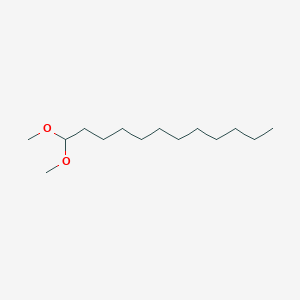

Dodecanal dimethyl acetal, also known as 1,1-dimethoxydodecane, is an organic compound belonging to the class of acetals. Acetals are characterized by the structure R2C(OR’)2, where R’ is not hydrogen. This compound is a derivative of dodecanal (lauraldehyde) and is commonly used in various chemical applications .

准备方法

Synthetic Routes and Reaction Conditions: Dodecanal dimethyl acetal can be synthesized through the acetalization of dodecanal with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Dodecanal+2Methanol→Dodecanal Dimethyl Acetal+Water

Common acid catalysts used include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. The reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving high yields and purity. The removal of water during the reaction is crucial to drive the equilibrium towards the formation of the acetal .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid catalyst to revert to dodecanal and methanol.

Oxidation: It can be oxidized to form dodecanoic acid under strong oxidative conditions.

Substitution: The acetal group can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of Lewis acids.

Major Products:

Hydrolysis: Dodecanal and methanol.

Oxidation: Dodecanoic acid.

Substitution: Various substituted dodecanal derivatives depending on the nucleophile used.

科学研究应用

Applications in Flavor and Fragrance

Dodecanal dimethyl acetal is primarily utilized in the flavor and fragrance industries due to its pleasant sensory properties:

- Flavoring Agent : It imparts a fresh, green flavor profile, making it suitable for use in food products. It is recognized as a food additive and is included in various flavor formulations .

- Fragrance Component : This compound is employed in perfumes and scented products for its unique olfactory characteristics. It blends well with other fragrance components, enhancing the overall scent profile .

Safety Assessments

Extensive safety evaluations have been conducted on this compound, focusing on its potential health impacts:

- Toxicity Studies : Research indicates that this compound does not present significant genotoxic risks. Studies show that it is not expected to cause skin sensitization or phototoxic effects under current usage conditions .

- Environmental Impact : The compound has been assessed for environmental safety and found to have low persistence and bioaccumulation potential, aligning with regulatory standards for fragrance ingredients .

Research Applications

This compound serves as a model compound in various chemical research contexts:

- Mechanistic Studies : It is used to investigate reaction mechanisms involving acetals, providing insights into the behavior of similar compounds under different conditions.

- Analytical Chemistry : Its distinct properties make it a valuable reference standard in analytical methods for detecting acetals and related compounds in complex mixtures .

作用机制

The mechanism of action of dodecanal dimethyl acetal primarily involves its role as a protecting group. In the presence of an acid catalyst, it forms a stable acetal, protecting the aldehyde group from unwanted reactions. This stability is due to the formation of a cyclic intermediate during the acetalization process, which prevents the aldehyde from reacting with other reagents .

相似化合物的比较

- Methanal dimethyl acetal (formaldehyde dimethyl acetal)

- Ethanol dimethyl acetal (acetaldehyde dimethyl acetal)

- Propanal dimethyl acetal (propionaldehyde dimethyl acetal)

Comparison: Dodecanal dimethyl acetal is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling point and hydrophobicity compared to shorter-chain acetals. This makes it more suitable for applications requiring non-polar solvents or hydrophobic environments .

生物活性

Dodecanal dimethyl acetal, also known as 1,1-dimethoxydodecane, is an organic compound classified as an acetal. This compound has garnered interest due to its applications in the flavor and fragrance industries, and its biological activity has been evaluated in various studies. This article provides a detailed examination of the biological activity of this compound, focusing on its toxicity, safety assessments, and relevant case studies.

- Molecular Formula : C14H30O2

- Molecular Weight : Approximately 230.39 g/mol

- IUPAC Name : 1,1-dimethoxydodecane

This compound is characterized by its mild, fresh, and green taste, making it relevant in flavoring and fragrance applications. The acetal structure consists of two methoxy groups attached to a dodecane backbone, which influences its sensory properties and potential biological interactions .

Genotoxicity

This compound has been evaluated for genotoxic potential through various assays. The results indicate that it is not genotoxic . Specifically, studies using the BlueScreen assay showed no genotoxic effects with or without metabolic activation. Similar assessments for related compounds (e.g., octanal dimethyl acetal) support these findings, as they also demonstrated no mutagenic activity in bacterial reverse mutation assays .

Developmental and Reproductive Toxicity

The compound has not shown significant concerns regarding developmental or reproductive toxicity. Like repeated dose toxicity, there is no established NOAEL; however, exposure levels remain below TTC thresholds .

Skin Sensitization and Respiratory Toxicity

This compound is reported to have no safety concerns regarding skin sensitization at current usage levels. Additionally, evaluations for local respiratory toxicity indicate that there are no adverse effects expected under normal exposure conditions .

Environmental Safety

The environmental assessment indicates that this compound does not meet the criteria for persistent, bioaccumulative, and toxic (PBT) substances according to the International Fragrance Association (IFRA) standards. Its risk quotients based on usage volumes in Europe and North America are below 1, indicating a low environmental risk .

Flavoring Applications

This compound is utilized in various flavor formulations due to its sensory properties. It blends well with other flavor compounds such as cyclamen aldehyde and α-ionone, enhancing the overall profile of food products .

Fragrance Applications

In the fragrance industry, this compound is valued for its fresh scent characteristics. It is often incorporated into formulations designed to impart a green note, appealing to consumers seeking natural fragrances .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dodecanal | C12H24O | Parent aldehyde; lacks methoxy groups |

| Lauryl Aldehyde Dimethyl Acetal | C12H26O2 | Similar structure but different chain length |

| Octanal | C8H16O | Shorter carbon chain; used in food flavoring |

This compound's unique structure provides distinct sensory characteristics compared to these related compounds, making it particularly useful in both culinary and cosmetic applications.

化学反应分析

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for dodecanal dimethyl acetal, regenerating the parent aldehyde (dodecanal) and methanol under specific conditions.

Acid-Catalyzed Hydrolysis

-

Conditions : Aqueous acidic environments (e.g., HCl, H₂SO₄) at ambient or elevated temperatures.

-

Mechanism : Protonation of the acetal oxygen followed by nucleophilic attack by water, leading to cleavage of the C–O bonds .

-

Products : Dodecanal and methanol in stoichiometric yields .

π-Acceptor-Mediated Hydrolysis

-

Catalysts : 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile/water mixtures.

-

Efficiency : Quantitative conversion to dodecanal achieved within 5 minutes at room temperature .

-

Selectivity : Superior to traditional acid catalysis, with no side products reported .

Substitution Reactions

The acetal group undergoes nucleophilic substitution under tailored conditions, enabling functional group interconversion.

Phosphine-Mediated Substitution

-

Reagents : Trialkylsilyl triflates (e.g., TESOTf) and triarylphosphines (e.g., (p-tol)₃P).

-

Outcome : Formation of stable O,P-acetal intermediates, which react with nucleophiles (e.g., thiols) to yield sulfides (e.g., (1-methoxydodecyl)phenylsulfide) .

Example Reaction :

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| This compound | TESOTf, (p-tol)₃P, PhSH | (1-Methoxydodecyl)phenylsulfide | 85% |

Catalytic Deprotection and Transformation

Transition metal catalysts enable efficient deprotection and functionalization of this compound.

Palladium-Catalyzed Deprotection

-

Catalyst : Pd(OAc)₂ in aqueous acetone.

-

Conditions : Ambient temperature, 30°C.

Titanium Dioxide (TiO₂)-Assisted Reactions

-

Conditions : UV-A light, ambient pressure.

-

Role : TiO₂ facilitates photocatalytic transformation, producing hydrogen and acetal derivatives .

Comparative Reaction Conditions

The table below summarizes key reaction pathways and their parameters:

Mechanistic Insights

-

Acetal Stability : The cyclic intermediate formed during acid-catalyzed hydrolysis enhances stability against premature cleavage .

-

Nucleophilic Specificity : Phosphine-mediated reactions favor soft nucleophiles (e.g., thiols) due to the Lewis acid character of silyl triflates .

-

Green Chemistry : Solvent-free and photocatalytic methods minimize waste, aligning with sustainable synthesis trends .

属性

IUPAC Name |

1,1-dimethoxydodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-11-12-13-14(15-2)16-3/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUWUYJULVYGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065797 | |

| Record name | Dodecane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fatty, citrus-like aroma | |

| Record name | Dodecanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Dodecanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 | |

| Record name | Dodecanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14620-52-1 | |

| Record name | 1,1-Dimethoxydodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14620-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxydodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECANAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384YJ7FK35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecanal dimethyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Dodecanal Dimethyl Acetal be efficiently deprotected to yield the corresponding aldehyde?

A1: Yes, research indicates that this compound can be effectively deprotected to Dodecanal. A study demonstrated the successful hydrolysis of this compound in a solution of acetonitrile and water using catalytic amounts of π-acceptors. [] Among the tested π-acceptors, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) proved particularly effective. [] This deprotection strategy was further applied to the hydrolysis of tetrahydropyranyl ethers, yielding quantitative conversions to the corresponding alcohols. []

Q2: Are there any notable differences in reactivity between this compound and Dodecyl silyl ethers under these deprotection conditions?

A2: Interestingly, the study observed some differences in reactivity between this compound and Dodecyl silyl ethers during the deprotection process. [] While DDQ effectively cleaved this compound, Dodecyl triethylsilyl ether showed reactivity primarily in the presence of 7,7,8,8-tetracyanoquinodimethane (TCNQ) and Chloranil, particularly when exposed to room light. [] This difference suggests potential variations in reaction mechanisms and substrate specificity depending on the π-acceptor employed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。